

### What is the mechanism of action of Abt-299?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Abt-299  |           |
| Cat. No.:            | B1664302 | Get Quote |

### Clarification of "Abt-299"

Initial searches for "**Abt-299**" can lead to information about a prodrug of A-85783, a potent antagonist of the platelet-activating factor (PAF) receptor. However, recent and more prevalent information, particularly from late 2024 and early 2025, points to LM-299, an investigational bispecific antibody developed by LaNova Medicines and licensed by Merck. Given the contemporary relevance and the detailed mechanism of action described in recent announcements, this guide will focus on LM-299.

# In-Depth Technical Guide: The Core Mechanism of Action of LM-299

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

LM-299 is an investigational bispecific antibody engineered to simultaneously target two critical pathways in oncology: the programmed cell death protein-1 (PD-1) immune checkpoint and the vascular endothelial growth factor (VEGF) signaling pathway.[1][2] By co-targeting these pathways, LM-299 aims to deliver a synergistic anti-tumor effect by concurrently reactivating the host immune response against cancer cells and inhibiting tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2]

## **Molecular Structure and Design**



LM-299 possesses a differentiated molecular architecture. It is composed of an anti-VEGF antibody that is linked to two single-domain anti-PD-1 antibodies at its C-terminus. This design is intended to provide a high level of expression and druggability, with the potential for best-inclass efficacy.

## **Dual Mechanism of Action**

The therapeutic strategy of LM-299 is predicated on the dual inhibition of PD-1 and VEGF signaling.

### Immune Checkpoint Blockade via PD-1 Inhibition

The binding of the programmed death-ligand 1 (PD-L1), often expressed on the surface of tumor cells, to the PD-1 receptor on activated T cells, delivers an inhibitory signal that suppresses the T cell's anti-tumor activity. LM-299, through its anti-PD-1 domains, blocks this interaction. This releases a critical brake on the immune system, allowing for the reactivation and proliferation of tumor-specific T cells, thereby enhancing the body's own immune response against the cancer.

## **Anti-Angiogenesis via VEGF Inhibition**

Tumors require a dedicated blood supply to grow and metastasize, a process known as angiogenesis. A key driver of this process is the vascular endothelial growth factor (VEGF), which binds to its receptors (VEGFR) on endothelial cells, stimulating the formation of new blood vessels. The anti-VEGF component of LM-299 sequesters VEGF, preventing it from binding to its receptors. This leads to the inhibition of angiogenesis, which in turn can starve the tumor of essential nutrients and oxygen, leading to a reduction in tumor growth and proliferation.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathways and a general workflow for preclinical evaluation of LM-299.

Caption: Dual targeting mechanism of LM-299.





Click to download full resolution via product page

Caption: Generalized preclinical to clinical workflow for LM-299.

## Preclinical and Clinical Development Preclinical Evidence

Preclinical studies have provided the foundational evidence for the therapeutic potential of LM-299. These investigations have demonstrated that the bispecific antibody effectively inhibits tumor growth in human peripheral blood mononuclear cells (hPBMCs)-humanized mouse models. Furthermore, non-human primate (NHP) Good Laboratory Practice (GLP) toxicity studies have indicated a favorable safety profile for LM-299, supporting its transition to clinical trials.

### **Clinical Trials**

A Phase 1 clinical trial for LM-299 is currently enrolling patients with advanced solid tumors in China. LaNova Medicines also plans to initiate another Phase 1 trial in the United States, with



an Investigational New Drug (IND) application anticipated in the latter half of 2024.

## **Quantitative Data**

At present, specific quantitative data from preclinical or clinical studies, such as binding affinities (Kd values), IC50/EC50 values for functional inhibition, or detailed pharmacokinetic parameters, are not publicly available in the reviewed sources. As LM-299 progresses through clinical development, it is anticipated that such data will be presented at scientific conferences and in peer-reviewed publications.

### **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of LM-299 have not been publicly disclosed. However, based on standard practices in antibody drug development, the following methodologies are likely to have been employed:

- Binding Affinity and Kinetics: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) would be used to determine the on-rate, off-rate, and overall binding affinity (Kd) of the anti-PD-1 and anti-VEGF components of LM-299 to their respective targets.
- Cell-Based Functional Assays:
  - PD-1 Blockade: A reporter gene assay using engineered T cells co-cultured with PD-L1expressing cells would be a standard method to quantify the ability of LM-299 to block the PD-1/PD-L1 interaction and restore T cell signaling.
  - VEGF Neutralization: An endothelial cell proliferation or migration assay, such as a woundhealing assay or a tube formation assay, would be used to assess the ability of LM-299 to inhibit VEGF-induced angiogenesis in vitro.
- In Vivo Efficacy Studies:
  - Tumor Models: Syngeneic mouse tumor models or humanized mouse models engrafted with human immune cells and bearing human tumor xenografts would be utilized to evaluate the in vivo anti-tumor efficacy of LM-299.



- Pharmacodynamic (PD) Biomarkers: Immunohistochemistry (IHC) or flow cytometry would be employed on tumor and immune cell populations from treated animals to assess target engagement and the downstream effects of PD-1 and VEGF blockade (e.g., increased T cell infiltration, decreased microvessel density).
- Toxicology Studies:
  - GLP Toxicology: Studies in non-human primates would be conducted under Good Laboratory Practice (GLP) conditions to evaluate the safety and toxicity profile of LM-299 at various dose levels, informing the starting dose for human clinical trials.

# The Alternative "ABT-299": A Platelet-Activating Factor (PAF) Receptor Antagonist

For the purpose of clarity, it is important to note that the designation "ABT-299" has also been used to refer to a prodrug of A-85783. A-85783 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. PAF is a lipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The mechanism of action of this compound would involve competitive binding to the PAF receptor, thereby blocking the downstream signaling cascades initiated by PAF. This is a distinct mechanism from the immunomodulatory and anti-angiogenic effects of the bispecific antibody LM-299.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. merck.com [merck.com]
- 2. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [What is the mechanism of action of Abt-299?]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1664302#what-is-the-mechanism-of-action-of-abt-299]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com